molecular formula C7H5BrN2O4 B13923705 5-Bromo-6-methoxy-3-nitropicolinaldehyde

5-Bromo-6-methoxy-3-nitropicolinaldehyde

Cat. No.: B13923705
M. Wt: 261.03 g/mol
InChI Key: ROBNHYNJIZTOMK-UHFFFAOYSA-N
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Description

5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde is a chemical compound with the molecular formula C7H5BrN2O4. It is a derivative of pyridine, a six-membered aromatic heterocycle containing nitrogen. This compound is characterized by the presence of bromine, methoxy, nitro, and aldehyde functional groups attached to the pyridine ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of 2-methoxypyridine, followed by nitration and formylation reactions. The bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). Nitration is usually carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production methods for 5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution (EAS): The presence of electron-withdrawing groups like nitro and bromine makes the compound reactive towards electrophiles.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Nitration: HNO3/H2SO4

    Reduction: H2/Pd-C

    Formylation: DMF/POCl3

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Pyridines: Nucleophilic substitution reactions yield various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of multiple functional groups allows it to interact with various molecular targets and pathways, making it a versatile compound in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-methoxy-3-nitro-2-pyridinecarboxaldehyde is unique due to the combination of bromine, methoxy, nitro, and aldehyde groups on the pyridine ring

Properties

Molecular Formula

C7H5BrN2O4

Molecular Weight

261.03 g/mol

IUPAC Name

5-bromo-6-methoxy-3-nitropyridine-2-carbaldehyde

InChI

InChI=1S/C7H5BrN2O4/c1-14-7-4(8)2-6(10(12)13)5(3-11)9-7/h2-3H,1H3

InChI Key

ROBNHYNJIZTOMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=N1)C=O)[N+](=O)[O-])Br

Origin of Product

United States

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